molecular formula C43H45N7O6 B12578663 D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan CAS No. 644997-51-3

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan

Cat. No.: B12578663
CAS No.: 644997-51-3
M. Wt: 755.9 g/mol
InChI Key: LXPUBSZKMPSNBV-JGDZXNDLSA-N
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Description

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan: is a synthetic peptide composed of five amino acids: D-phenylalanine, D-phenylalanine, D-alanine, D-tryptophan, and D-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced peptide with modified disulfide bonds.

    Substitution: Peptide with substituted functional groups.

Scientific Research Applications

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tyrosyl: Similar structure with a tyrosine residue instead of the second tryptophan.

    D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-leucyl: Contains a leucine residue instead of the second tryptophan.

Uniqueness

D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

644997-51-3

Molecular Formula

C43H45N7O6

Molecular Weight

755.9 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C43H45N7O6/c1-26(47-41(53)36(21-28-14-6-3-7-15-28)49-40(52)33(44)20-27-12-4-2-5-13-27)39(51)48-37(22-29-24-45-34-18-10-8-16-31(29)34)42(54)50-38(43(55)56)23-30-25-46-35-19-11-9-17-32(30)35/h2-19,24-26,33,36-38,45-46H,20-23,44H2,1H3,(H,47,53)(H,48,51)(H,49,52)(H,50,54)(H,55,56)/t26-,33-,36-,37-,38-/m1/s1

InChI Key

LXPUBSZKMPSNBV-JGDZXNDLSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N

Origin of Product

United States

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